S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate
CAS No.: 125640-21-3
Cat. No.: VC21142741
Molecular Formula: C12H7F17OS
Molecular Weight: 522.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125640-21-3 |
|---|---|
| Molecular Formula | C12H7F17OS |
| Molecular Weight | 522.22 g/mol |
| IUPAC Name | S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) ethanethioate |
| Standard InChI | InChI=1S/C12H7F17OS/c1-4(30)31-3-2-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2-3H2,1H3 |
| Standard InChI Key | FCWDPZFBROQQBN-UHFFFAOYSA-N |
| SMILES | CC(=O)SCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | CC(=O)SCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Properties
S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate is a fluorinated organosulfur compound characterized by its unique molecular structure containing a long perfluorinated carbon chain attached to a thioacetate group. The compound has been cataloged with specific identifiers that facilitate its recognition and classification in chemical databases and research literature.
Basic Identification
The compound is identified by CAS registry number 125640-21-3 and possesses the molecular formula C₁₂H₇F₁₇OS with a molecular weight of 522.22 g/mol. This moderately complex molecule contains a thioacetate functional group (CH₃C(O)S-) attached to a heptadecafluorodecyl chain. The IUPAC name, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) ethanethioate, precisely describes the structural arrangement of the compound.
Structural Characteristics
The molecular structure features 17 fluorine atoms distributed along an eight-carbon chain, with the fluorination beginning at the third carbon position. The non-fluorinated portion consists of two methylene groups connecting the fluorinated chain to the sulfur atom of the thioacetate group. This arrangement contributes to the compound's distinctive chemical behavior and applications.
Table 1: Key Chemical Properties of S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) Ethanethioate
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇F₁₇OS |
| Molecular Weight | 522.22 g/mol |
| CAS Number | 125640-21-3 |
| Physical State | Not specified in available data |
| Recommended Use | Research purposes only; not for human or veterinary use |
Chemical Identifiers and Structural Representation
For research and database purposes, the compound is represented using various chemical notation systems. These standardized identifiers facilitate information retrieval and compound recognition across chemical databases.
Table 2: Structural Information and Chemical Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) ethanethioate |
| Standard InChI | InChI=1S/C12H7F17OS/c1-4(30)31-3-2-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2-3H2,1H3 |
| Standard InChIKey | FCWDPZFBROQQBN-UHFFFAOYSA-N |
| SMILES | CC(=O)SCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | CC(=O)SCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| PubChem Compound ID | 12156233 |
Chemical Relationships and Structural Analysis
Understanding the chemical relationships between S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) ethanethioate and similar compounds provides valuable insights into its reactivity patterns and potential applications. This section explores these relationships and offers a detailed structural analysis.
Related Compounds
S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate belongs to a family of fluorinated thioesters. A closely related compound is 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-thiol (CAS: 34143-74-3), which is the corresponding thiol form that would result from hydrolysis of the thioacetate group . This relationship is significant for understanding potential synthetic pathways and metabolic transformations of the compound.
The compound also shares structural similarities with 2-fluoroethyl thioacetate, another fluorinated thioacetate compound, although with a much shorter fluorinated chain . Both compounds feature a thioacetate functional group, which is responsible for certain chemical behaviors such as their potential to release thiols under appropriate conditions.
Chemical Reactivity
Based on the known chemistry of thioacetates, S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) ethanethioate is expected to undergo hydrolysis under basic or acidic conditions to yield the corresponding thiol and acetic acid. This reactivity is analogous to that observed with other thioacetates, including potassium thioacetate (KSC(O)CH₃), which is often used as a reagent in the synthesis of thioesters .
The reactivity patterns of the fluorinated chain must also be considered. The presence of multiple C-F bonds creates a highly electron-withdrawing environment, which affects the reactivity of adjacent functional groups. The perfluorinated chain imparts hydrophobic and lipophobic properties to the molecule, making it potentially useful in surface-modifying applications.
Applications and Research Uses
S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) ethanethioate has specific applications in research contexts, primarily due to the unique properties conferred by its fluorinated chain and thioacetate functional group.
Environmental and Health Considerations
The environmental and health implications of perfluorinated compounds, including those similar to S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) ethanethioate, have received significant attention from researchers and regulatory bodies.
Environmental Persistence
Perfluorinated compounds (PFCs), particularly those with long fluorinated chains like the one present in S-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) ethanethioate, are known for their environmental persistence. The strong carbon-fluorine bonds resist degradation by natural processes, leading to long environmental half-lives. This persistence raises concerns about bioaccumulation and potential long-term environmental impacts.
Regulatory Framework
The regulation of perfluorinated compounds has evolved significantly in response to growing evidence of their environmental persistence and potential health effects.
International Regulations
Several international regulatory frameworks govern the production and use of persistent organic pollutants, including certain perfluorinated compounds:
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The Stockholm Convention on Persistent Organic Pollutants: This international treaty aims to eliminate or restrict the production and use of persistent organic pollutants, including certain perfluorinated compounds.
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The EU's POPs (Persistent Organic Pollutants) Regulation: This regulatory framework implements the Stockholm Convention within the European Union and may include additional restrictions.
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